molecular formula C9H18ClNO2 B13904395 Methyl 2-(azepan-4-yl)acetate hydrochloride

Methyl 2-(azepan-4-yl)acetate hydrochloride

Cat. No.: B13904395
M. Wt: 207.70 g/mol
InChI Key: SAISXIGOBGKTSO-UHFFFAOYSA-N
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Description

Methyl 2-(azepan-4-yl)acetate hydrochloride is a hydrochloride salt of a methyl ester derivative containing an azepane (7-membered saturated heterocyclic amine) substituent. Its molecular formula is C₈H₁₆ClNO₂ (Molecular Weight: 193.67 g/mol), with the IUPAC name 2-(azepan-4-yl)acetamide; hydrochloride . Structurally, it features a central azepane ring connected to an acetamide group, which is esterified as a methyl ester and protonated as a hydrochloride salt.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2-(azepan-4-yl)acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-8-3-2-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H

InChI Key

SAISXIGOBGKTSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCNCC1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this compound typically involves two main steps:

Esterification of 2-(Azepan-4-yl)acetic Acid

  • Starting Material: 2-(Azepan-4-yl)acetic acid
  • Method: Acid-catalyzed esterification with methanol
  • Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by methanol.
  • Reaction Conditions: Refluxing methanol with catalytic acid under anhydrous conditions for several hours.
  • Mechanism: Protonation of the carboxyl group, nucleophilic attack by methanol, followed by dehydration to form the methyl ester.

This method is classical and widely used for ester formation in organic synthesis.

Formation of Hydrochloride Salt

  • After esterification, the free base methyl 2-(azepan-4-yl)acetate is reacted with hydrochloric acid to form the hydrochloride salt.
  • Typical Procedure: Dissolution of the free base in an appropriate solvent (e.g., methanol or ethanol), followed by addition of hydrochloric acid gas or aqueous hydrochloric acid.
  • Isolation: The hydrochloride salt precipitates out or can be crystallized by solvent evaporation or addition of anti-solvents.
  • Advantages: The hydrochloride salt form improves compound stability, crystallinity, and water solubility, which is important for further applications and handling.

Alternative Synthetic Approaches and Catalytic Methods

Although direct esterification is the most straightforward method, literature related to structurally related azepane derivatives and bazedoxifene acetate (a complex azepane-containing compound) suggests additional synthetic strategies that may be applicable or adapted:

  • N-Alkylation Followed by Catalytic Hydrogenation:

    • In the synthesis of bazedoxifene acetate, azepane derivatives undergo N-alkylation with haloalkyl intermediates in the presence of bases like sodamide and solvents such as dimethylformamide.
    • Subsequent catalytic hydrogenation (using Pd/C or Pearlman's catalyst) is employed to reduce intermediates and remove protecting groups, yielding azepane-containing free bases that can be converted to salts.
  • Salt Formation with Various Acids:

    • Besides hydrochloric acid, other acids such as oxalic acid, maleic acid, and para-toluenesulfonic acid have been used to form stable acid addition salts of azepane derivatives, which can influence crystallinity and purity.
  • Purification Techniques:

    • Recrystallization from alcohols (ethanol, methanol) and use of anti-solvents (diisopropyl ether, heptane) are common to obtain crystalline forms with high purity.
    • Activated charcoal treatment and washing with aqueous salt solutions (e.g., 10% NaCl) are used to remove impurities.

Summary Table of Preparation Methods

Step Description Reagents/Catalysts Conditions Notes
1. Esterification Conversion of 2-(azepan-4-yl)acetic acid to methyl ester Methanol, sulfuric acid or p-toluenesulfonic acid Reflux, several hours Classical Fischer esterification; protonation facilitates reaction
2. Salt Formation Formation of hydrochloride salt HCl (gas or aqueous), solvent (methanol/ethanol) Room temperature, crystallization Improves solubility and stability
3. N-Alkylation (alternative) Alkylation of azepane nitrogen Haloalkyl compound, base (sodamide), DMF 0-35°C, controlled addition Used in complex azepane derivatives synthesis
4. Catalytic Hydrogenation (alternative) Removal of protecting groups, reduction Pd/C or Pearlman's catalyst, H2 or ammonium formate 25-55°C, several hours Provides free base for salt formation
5. Purification Recrystallization and washing Ethanol, methanol, diisopropyl ether, activated charcoal Various temperatures Enhances purity (>99% by HPLC reported in related compounds)

Research Outcomes and Analytical Data

  • Yields: Esterification reactions typically give moderate to high yields (70-90%) depending on reaction time and conditions.
  • Purity: Crystalline hydrochloride salts can achieve high purity (>99% HPLC) when purified by recrystallization and charcoal treatment, as demonstrated in related azepane derivatives.
  • Scalability: Processes involving catalytic hydrogenation and salt formation have been successfully scaled up to multi-kilogram batches with reproducible yields and purity, indicating industrial viability.
  • Solvent Effects: Mixtures of methanol and acetone have been optimized for salt formation to maximize yield and purity.
  • Catalyst Efficiency: Pearlman's catalyst and Pd/C are effective for hydrogenation steps, with reaction times ranging from 2.5 to 7 hours depending on substrate and conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azepan-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(azepan-4-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(azepan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 2-(azepan-4-yl)acetate hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number References
This compound C₈H₁₆ClNO₂ 193.67 Azepan-4-yl (7-membered amine ring) 1862903-99-8
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl C₈H₁₆ClNO₃ 209.67 Tetrahydro-2H-pyran-4-yl (6-membered ether ring) 1260637-54-4
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride C₉H₁₁ClFNO₂ 219.64 4-Fluorophenyl (aromatic substituent) Not explicitly stated
Methyl D-4-chlorophenylglycinate HCl C₉H₁₁Cl₂NO₂ 236.10 4-Chlorophenyl (aromatic substituent) Not explicitly stated
2-(Azepan-4-yl)acetamide hydrochloride C₈H₁₇ClN₂O 192.69 Azepan-4-yl with amide (no ester group) 1862903-99-8
Key Observations:

Ring Size and Heteroatom Influence: The azepane ring (7-membered) in the target compound contrasts with the 6-membered tetrahydro-2H-pyran ring in the pyran derivative . The absence of an ether oxygen in azepane (compared to tetrahydro-2H-pyran) reduces polarity, which could influence solubility and membrane permeability .

Aromatic vs. Aliphatic Substituents :

  • Compounds with aromatic groups (e.g., 4-fluorophenyl or 4-chlorophenyl) exhibit higher molecular weights and increased lipophilicity (LogP ~2.5 for 4-fluorophenyl derivative ), making them more suitable for CNS-targeting applications.
  • The azepane-based compound’s aliphatic nature may favor metabolic stability over aromatic derivatives, which are prone to oxidative degradation .

Functional Group Variations: The acetamide hydrochloride derivative (C₈H₁₇ClN₂O) lacks the methyl ester group, replacing it with an amide.

Pharmacological and Industrial Relevance

  • Aromatic Derivatives : The 4-chlorophenyl and 4-fluorophenyl variants are intermediates in synthesizing protease inhibitors or kinase modulators, leveraging their aromatic π-stacking capabilities .
  • Pyran and Thiazole Analogs: Tetrahydro-2H-pyran derivatives are explored as anti-inflammatory agents, while thiazole-containing esters (e.g., Methyl 2-(2-aminothiazol-4-yl)acetate HCl) are precursors to antibiotics like cephalosporins .

Biological Activity

Methyl 2-(azepan-4-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with related compounds.

The biological activity of this compound is primarily attributed to its azepane ring structure, which facilitates interactions with various biological targets. This interaction can modulate receptor activity and influence biochemical pathways, leading to potential therapeutic effects. The compound's ability to bind to specific enzymes and receptors suggests a multifaceted mechanism that warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the azepane ring and substituents on the acetate moiety can significantly affect the compound's activity. For instance, variations in functional groups can enhance or diminish anti-inflammatory and antimicrobial properties.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other azepane derivatives, such as benzodiazepines and oxazepines. These compounds are known for their pharmacological properties, including anxiolytic and anti-inflammatory effects. A comparison highlights the following characteristics:

Compound TypeKey FeaturesBiological Activity
This compoundAzepane ring structure; acetate moietyPotential anti-inflammatory and antimicrobial effects
BenzodiazepinesFused benzene and azepine ringsAnxiolytic, sedative
OxazepinesOxygen in the azepine ringAnticonvulsant

Research Findings

Recent studies have explored the biological activities of this compound, focusing on its potential as an anti-inflammatory agent. In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines such as IL-6 and IL-8 in lipopolysaccharide (LPS)-induced human bronchial epithelial cells. The observed inhibition rates were comparable to established anti-inflammatory drugs like indomethacin.

Case Studies

  • Anti-inflammatory Activity : A study evaluating various derivatives of azepane compounds found that this compound exhibited significant inhibition of IL-6 and IL-8 at concentrations as low as 5 μM. This suggests a promising avenue for therapeutic applications in inflammatory diseases .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial effects indicated that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, similar to other azepane derivatives .

Q & A

Q. What are the recommended analytical techniques for characterizing Methyl 2-(azepan-4-yl)acetate hydrochloride in drug impurity studies?

To ensure accurate identification and quantification, employ a combination of chromatographic and spectroscopic methods:

  • HPLC-PDA/UV : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) to resolve impurities. Optimize gradient elution to achieve baseline separation .
  • Mass Spectrometry (LC-MS/MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) in positive ion mode.
  • NMR Spectroscopy : Perform 1H^1H- and 13C^{13}C-NMR to verify structural integrity, focusing on the azepane ring protons (δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
  • Handling Precautions : Use gloves (nitrile) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice .

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves:

Ring-Opening Amination : React 4-azabicyclo[2.2.2]octan-3-one with methyl chloroacetate in the presence of a base (e.g., triethylamine).

Hydrochloride Salt Formation : Treat the intermediate with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/diethyl ether to achieve ≥99% purity (confirmed by TLC) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data for this compound?

  • Root Cause Analysis : Check for residual solvents (e.g., ethanol) in NMR samples, which may obscure integration. Use DMSO-d6 as a solvent to enhance proton resolution.
  • Cross-Validation : Compare HPLC area-percent purity with quantitative NMR (qNMR) using an internal standard (e.g., maleic acid). Discrepancies >2% warrant re-evaluation of column selectivity or sample preparation .

Q. What strategies optimize the detection of trace impurities in this compound during method validation?

  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light to generate degradation products.
  • Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) in LC-MS to identify impurities at 0.1% w/w. Validate specificity via spiked recovery experiments .

Q. How can computational modeling predict the reactivity of the azepane ring in this compound under varying pH conditions?

  • Molecular Dynamics (MD) Simulations : Model the compound in aqueous solutions at pH 1–12 to assess protonation states of the amine group.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester and azepane moieties to predict hydrolysis pathways. Validate with experimental kinetic studies .

Q. What experimental designs are critical for assessing the compound’s compatibility with excipients in solid dosage forms?

  • Accelerated Stability Testing : Store blends with microcrystalline cellulose or lactose at 40°C/75% RH for 3 months. Monitor for color changes or ester hydrolysis via FTIR.
  • Isothermal Calorimetry (ITC) : Detect heat flow anomalies indicating interactions between the compound and magnesium stearate .

Methodological Challenges

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity in real time.
  • Design of Experiments (DoE) : Optimize reaction temperature, stoichiometry, and catalyst loading using a central composite design .

Q. What protocols ensure compliance with ICH guidelines for impurity profiling of this compound?

  • ICH Q3A/B Compliance : Identify and quantify impurities ≥0.1% using validated methods. Establish a reference standard traceable to pharmacopeial guidelines (e.g., USP).
  • Genotoxic Impurity Assessment : Screen for alkylating agents (e.g., methyl chloroacetate residues) via LC-MS/MS with a limit of 1 ppm .

Q. How can mechanistic studies elucidate the formation of this compound as a process-related impurity in Cariprazine synthesis?

  • Reaction Pathway Mapping : Use LC-MS to track intermediates during Cariprazine synthesis. Isolate and characterize byproducts via preparative HPLC.
  • Kinetic Studies : Determine activation energy for impurity formation using Arrhenius plots to optimize reaction conditions (e.g., lower temperature) .

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